4-(Tert-butyl)-3-methoxybenzamide
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Overview
Description
4-(Tert-butyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It features a tert-butyl group and a methoxy group attached to a benzene ring, with an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylphenol and 3-methoxybenzoic acid.
Formation of Intermediate: The 4-tert-butylphenol is first converted to 4-tert-butylbenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The 4-tert-butylbenzoyl chloride is then reacted with 3-methoxyaniline in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(Tert-butyl)-3-hydroxybenzamide.
Reduction: 4-(Tert-butyl)-3-methoxybenzylamine.
Substitution: 4-(Tert-butyl)-3-chlorobenzamide.
Scientific Research Applications
4-(Tert-butyl)-3-methoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Tert-butyl)-3-methoxybenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the methoxy and amide groups.
4-tert-Butylcatechol: Contains a catechol group instead of a methoxy group.
tert-Butyllithium: An organolithium compound with a tert-butyl group but different reactivity.
Uniqueness
4-(Tert-butyl)-3-methoxybenzamide is unique due to the presence of both a methoxy group and an amide group, which confer specific chemical properties and reactivity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-tert-butyl-3-methoxybenzamide |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)9-6-5-8(11(13)14)7-10(9)15-4/h5-7H,1-4H3,(H2,13,14) |
InChI Key |
NSMPQDUAJCABJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N)OC |
Origin of Product |
United States |
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